1-(4-bromophenyl)-N,N-dimethylethanamine
Overview
Description
1-(4-Bromophenyl)-N,N-dimethylethanamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group with two methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-N,N-dimethylethanamine can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylethanamine followed by a Friedel-Crafts alkylation reaction with bromobenzene. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or amines, through nucleophilic aromatic substitution.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethanamine group into a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under inert atmosphere.
Major Products Formed
Substitution: Formation of phenyl derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines or dehalogenated products.
Scientific Research Applications
1-(4-Bromophenyl)-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The ethanamine group can form hydrogen bonds or ionic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-N,N-dimethylethanamine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-N,N-dimethylethanamine: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-N,N-dimethylethanamine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-N,N-dimethylethanamine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry and other research areas.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJWUBNQZOPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.